molecular formula C14H14N4O5S3 B12174280 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B12174280
M. Wt: 414.5 g/mol
InChI Key: CAOFKMRELTUGSI-UHFFFAOYSA-N
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Description

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This is followed by the introduction of the thiophen-2-ylsulfonyl and piperazin-1-ylsulfonyl groups. Common synthetic routes include:

    Nitration and Reduction: The benzoxadiazole core can be synthesized through nitration of an appropriate precursor, followed by reduction to introduce the amino group.

    Sulfonylation: The thiophen-2-ylsulfonyl and piperazin-1-ylsulfonyl groups are introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step involves coupling the sulfonylated intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole stands out due to its unique combination of a benzoxadiazole core with thiophen-2-ylsulfonyl and piperazin-1-ylsulfonyl groups. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets highlights its potential in research and industry.

Properties

Molecular Formula

C14H14N4O5S3

Molecular Weight

414.5 g/mol

IUPAC Name

4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H14N4O5S3/c19-25(20,12-4-1-3-11-14(12)16-23-15-11)17-6-8-18(9-7-17)26(21,22)13-5-2-10-24-13/h1-5,10H,6-9H2

InChI Key

CAOFKMRELTUGSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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